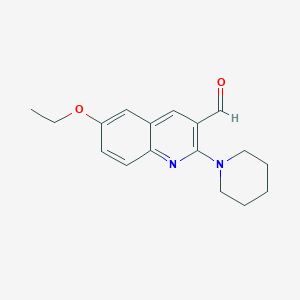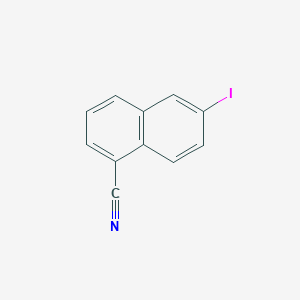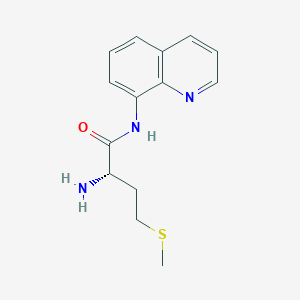
Butanamide, 2-amino-4-(methylthio)-N-8-quinolinyl-, (2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-4-(methylthio)-N-(quinolin-8-yl)butanamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an amino group, a methylthio group, and a quinolinyl group attached to a butanamide backbone, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-(methylthio)-N-(quinolin-8-yl)butanamide typically involves multi-step organic synthesis. One common approach is to start with the appropriate quinoline derivative and introduce the butanamide moiety through a series of reactions, including amination and thiolation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions for large-scale reactions, and implementing purification techniques to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
(S)-2-Amino-4-(methylthio)-N-(quinolin-8-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the quinoline ring can produce partially or fully reduced quinoline derivatives.
科学的研究の応用
(S)-2-Amino-4-(methylthio)-N-(quinolin-8-yl)butanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be used in the development of new materials, such as polymers or catalysts, due to its versatile chemical properties.
作用機序
The mechanism of action of (S)-2-Amino-4-(methylthio)-N-(quinolin-8-yl)butanamide involves its interaction with specific molecular targets. The amino and quinolinyl groups can form hydrogen bonds and π-π interactions with proteins or enzymes, influencing their activity. The methylthio group may also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
(S)-2-Amino-4-(methylthio)-N-(quinolin-8-yl)butanamide: shares similarities with other quinoline derivatives and amino acid analogs.
Quinoline derivatives: These compounds often exhibit similar chemical reactivity and biological activity.
Amino acid analogs: Compounds with similar amino and thiol groups may have comparable properties.
Uniqueness
What sets (S)-2-Amino-4-(methylthio)-N-(quinolin-8-yl)butanamide apart is its specific combination of functional groups, which allows for unique interactions and reactivity. This makes it a valuable compound for targeted research and applications.
特性
CAS番号 |
587832-38-0 |
|---|---|
分子式 |
C14H17N3OS |
分子量 |
275.37 g/mol |
IUPAC名 |
(2S)-2-amino-4-methylsulfanyl-N-quinolin-8-ylbutanamide |
InChI |
InChI=1S/C14H17N3OS/c1-19-9-7-11(15)14(18)17-12-6-2-4-10-5-3-8-16-13(10)12/h2-6,8,11H,7,9,15H2,1H3,(H,17,18)/t11-/m0/s1 |
InChIキー |
GRMLCRHYLSDBHS-NSHDSACASA-N |
異性体SMILES |
CSCC[C@@H](C(=O)NC1=CC=CC2=C1N=CC=C2)N |
正規SMILES |
CSCCC(C(=O)NC1=CC=CC2=C1N=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Cyclopentyl-1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine](/img/structure/B11843567.png)
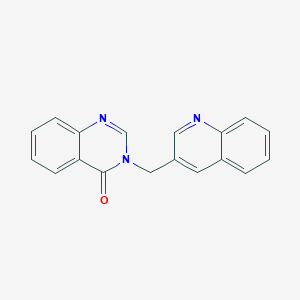

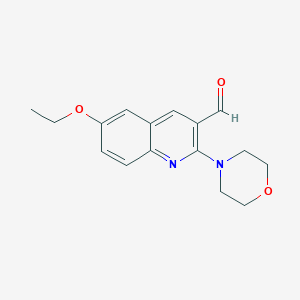
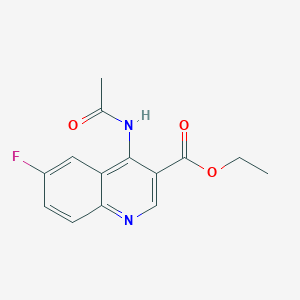

![3-(2-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11843618.png)
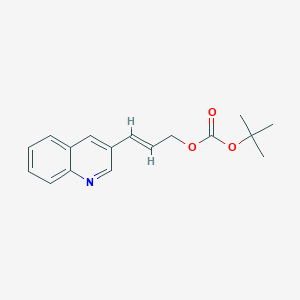

![Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11843639.png)
